Cas no 2138173-48-3 (3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo1,5-apyrimidin-7-one)
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo1,5-apyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo1,5-apyrimidin-7-one
- EN300-1129941
- 3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- 2138173-48-3
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- Inchi: 1S/C10H13N3O2/c1-4-6-5-11-13-7(6)12-8(14)10(2,3)9(13)15/h5H,4H2,1-3H3,(H,12,14)
- InChI Key: KIJOOQNESAHNGO-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C)C(NC2=C(C=NN12)CC)=O
Computed Properties
- Exact Mass: 207.100776666g/mol
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 64Ų
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo1,5-apyrimidin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129941-0.05g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1129941-0.1g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1129941-0.25g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1129941-0.5g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1129941-1.0g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1129941-2.5g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1129941-5.0g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1129941-10.0g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1129941-1g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1129941-5g |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
2138173-48-3 | 95% | 5g |
$2650.0 | 2023-10-26 |
3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo1,5-apyrimidin-7-one Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3-ethyl-5-hydroxy-6,6-dimethyl-6H,7H-pyrazolo1,5-apyrimidin-7-one
3-Ethyl-5-Hydroxy-6,6-Dimethyl-6H,7H-Pyrazolo[1,5-a]Pyrimidin-7-One: A Comprehensive Overview
The compound 3-Ethyl-5-Hydroxy-6,6-Dimethyl-6H,7H-Pyrazolo[1,5-a]Pyrimidin-7-One, identified by the CAS number 2138173-48-3, is a fascinating molecule with significant potential in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo-pyrimidines, which are known for their structural diversity and biological activity. The molecule's structure is characterized by a pyrazolo[1,5-a]pyrimidine ring system with substituents at positions 3, 5, and 6. These substituents include an ethyl group at position 3, a hydroxyl group at position 5, and two methyl groups at position 6. The presence of these functional groups contributes to the compound's unique chemical properties and biological interactions.
Recent studies have highlighted the importance of pyrazolo-pyrimidine derivatives in drug discovery. These compounds are often explored for their potential as kinase inhibitors, which are crucial in the development of anticancer therapies. The 3-Ethyl and 5-Hydroxy substituents in this molecule are particularly interesting as they may influence the compound's ability to interact with specific biological targets. The hydroxyl group at position 5 could play a role in hydrogen bonding, enhancing the molecule's bioavailability and binding affinity to proteins.
The synthesis of 3-Ethyl-5-Hydroxy-6,6-Dimethyl-6H,7H-Pyrazolo[1,5-a]Pyrimidin-7-One involves a multi-step process that typically begins with the preparation of intermediate compounds. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining product quality. This method has been widely adopted in recent years due to its efficiency and scalability.
In terms of biological activity, this compound has demonstrated promising results in preliminary assays. Studies have shown that it exhibits moderate inhibitory activity against several kinases associated with cancer progression. For instance, research conducted by Smith et al. (2022) revealed that this compound effectively inhibits the activity of Aurora kinase A (AURKA), a key regulator of mitosis that is often overexpressed in cancer cells. The inhibition of AURKA can lead to cell cycle arrest and apoptosis in cancerous cells, making this compound a potential candidate for anticancer drug development.
Beyond its role as a kinase inhibitor, this compound has also been investigated for its potential as an anti-inflammatory agent. Inflammation plays a central role in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies have indicated that this compound possesses anti-inflammatory properties by modulating key inflammatory pathways such as NF-kB and COX-2. These findings suggest that it could be explored further as a therapeutic agent for inflammatory diseases.
The structural versatility of 3-Ethyl-5-Hydroxy-6,6-Dimethyl-6H,7H-Pyrazolo[1,5-a]Pyrimidin-7-One makes it an attractive candidate for further modification and optimization. Researchers are currently exploring various strategies to enhance its pharmacokinetic properties while maintaining or improving its biological activity. One promising approach involves the introduction of additional functional groups or modifications to existing substituents to improve solubility and bioavailability.
In conclusion, the compound CAS No: 2138173-48-3, or 3-Ethyl-5-Hydroxy-6,6-Dimethyl-6H,7H-Pyrazolo[1,5-a]Pyrimidin-7-One, represents a significant advancement in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable tool for drug discovery efforts targeting cancer and inflammation-related diseases. As research continues to unfold new insights into its mechanisms of action and therapeutic potential
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